N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-phenylethylcarbamoylamino)phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-19(16-11-13-26-14-16)22-17-8-4-5-9-18(17)23-20(25)21-12-10-15-6-2-1-3-7-15/h1-9,11,13-14H,10,12H2,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJSYKAJHQQEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenylthiophene-3-carboxamide with phenethyl isocyanate in the presence of a suitable base . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-3-carboxamide derivatives exhibit structural diversity, with variations in substituents significantly influencing their physicochemical and biological properties. Below is a comparative analysis of N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide and related compounds:
Table 1: Structural and Functional Comparison of Thiophene-3-Carboxamide Derivatives
Key Observations:
Substituent Impact on Activity: Chloro and Methoxy Groups: Chlorophenyl (e.g., 4-chlorophenyl in ) and methoxyphenyl (e.g., in ) substituents improve lipophilicity and target binding, correlating with anticancer or antimicrobial activities.
Synthetic Routes :
- Most derivatives are synthesized via condensation of thiophene precursors with amines or isothiocyanates under reflux (e.g., dioxane at 60–70°C ). The target compound likely follows a similar pathway but with phenethylurea incorporation.
Biological Performance :
- Compounds with methyl/methoxy substituents (e.g., ) show stronger antimicrobial activity than unsubstituted analogs, suggesting electron-donating groups enhance efficacy.
- Cyclopenta-thiophene derivatives (e.g., ) exhibit broader antifungal spectra due to increased ring strain and conformational rigidity.
Biological Activity
N-(2-(3-phenethylureido)phenyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiophene ring substituted with a carboxamide group and a phenethylureido moiety. The synthesis typically involves the coupling of thiophene derivatives with phenethyl isocyanate, followed by purification processes such as recrystallization or chromatography.
1. Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer properties by targeting antiapoptotic Bcl-2 family proteins. These proteins, including Bcl-xL and Mcl-1, are often overexpressed in tumor cells, contributing to resistance against chemotherapy.
A study demonstrated that derivatives of this compound showed micromolar binding affinities to Mcl-1 (Ki = 3 μM), indicating potential as effective inhibitors of this protein. The optimized compounds exhibited sub-micromolar affinities (Ki = 0.3-0.4 μM) and demonstrated cytotoxic effects on tumor cells with IC50 values less than 10 μM .
2. Antifungal Activity
The compound has also been evaluated for its antifungal properties against various pathogens. Inhibitory assays showed that certain positional isomers of thiophene derivatives exhibited comparable fungicidal activity against Botrytis cinerea, a common plant pathogen. The study found that the 2-substituted-3-thienyl and 4-substituted-3-thienyl groups acted as bioisosteres to the phenyl group, maintaining similar levels of activity .
The primary mechanisms through which this compound exerts its biological effects include:
- Inhibition of Antiapoptotic Proteins : By binding to the BH3-binding groove on Bcl-xL, these compounds can induce apoptosis in cancer cells.
- Fungicidal Action : The compound disrupts fungal metabolic pathways, particularly those involving succinate dehydrogenase, leading to cell death in fungi.
Data Tables
| Biological Activity | Target | Binding Affinity (Ki) | IC50 (μM) |
|---|---|---|---|
| Anticancer | Mcl-1 | 0.3 - 0.4 | <10 |
| Antifungal | B. cinerea | Not specified | Not specified |
Case Study 1: Anticancer Efficacy
A series of experiments conducted on HL-60 leukemia cells demonstrated that derivatives of this compound could induce significant apoptosis through mitochondrial pathways. These findings suggest that further optimization could lead to potent anticancer agents targeting resistant tumors .
Case Study 2: Antifungal Activity
In another study, the fungicidal efficacy against B. cinerea was assessed using various thiophene derivatives. The results indicated that specific isomers maintained high levels of activity similar to traditional phenyl compounds, confirming their potential as effective antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
